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Introduction
MAP17, a small 17-kDa non-glycosylated membrane protein also known as PDZK1IP1, has

emerged as a significant player in tumorigenesis and inflammation.[1] While its expression in

normal human tissues is highly restricted, MAP17 is frequently overexpressed in a wide array

of human carcinomas, where its presence often correlates with tumor progression and a more

dedifferentiated phenotype.[1][2][3] This technical guide provides a comprehensive overview of

MAP17 expression in different human tissues, details key experimental protocols for its

detection, and elucidates its involvement in critical signaling pathways, offering a valuable

resource for researchers, scientists, and drug development professionals.

MAP17 Expression in Normal and Cancerous
Tissues
Expression in Normal Human Tissues
MAP17 expression in healthy adult tissues is limited. It is primarily found in the proximal tubular

epithelial cells of the kidney. Additionally, expression has been noted in epidermal keratinocytes

and spermatids. This restricted expression pattern contrasts sharply with its widespread

upregulation in cancerous tissues.
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A substantial body of evidence demonstrates the overexpression of MAP17 in a multitude of

human cancers.[1][2] This upregulation is a common feature of carcinomas and is often linked

to advanced tumor stages and poorer prognoses.[1][4]

The following tables summarize quantitative data on MAP17 expression in different human

cancers, as determined by immunohistochemistry (IHC) and reverse transcription-quantitative

polymerase chain reaction (RT-qPCR).

Table 1: MAP17 Protein Expression in Human Cancers (Immunohistochemistry)
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Cancer Type
Percentage of
Cases with MAP17
Expression

Key Findings &
Correlations

Reference

Breast Cancer
60% of human

mammary tumors

Expression increases

with tumor stage and

is strongly correlated

with tumoral

progression. Not

expressed in normal

or benign neoplasias.

[5][6]

Colorectal Cancer

High expression

(>30% of cancer cells)

is a prognostic marker

for worse 3-year

progression-free

survival (35.2% vs.

91%) and 5-year

overall survival

(40.8% vs. 91%).

Expression of >10%

correlates with

advanced disease

stage.

[7]

Cervical Cancer

~70% of tumors show

expression. 18%

negative, 61%

intermediate levels,

21% very high levels.

Not expressed in

adenoma tumors.

High levels of both

MAP17 and SGLT1

are markers for good

prognosis after

cisplatin plus

radiotherapy.

[8]

Ovarian Carcinoma
36.9% of 111 cases

were positive.

Overexpression

strongly correlates

with tumoral

progression.

[2][6]
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Prostate Cancer

Expression strongly

correlates with

tumoral progression

(P < 0.0001).

Higher levels of

staining are observed

in adenocarcinoma

lesions compared to

benign prostatic tissue

and prostatic

intraepithelial

neoplasia.

[2][3][9]

Lung Cancer

Significantly

upregulated in

carcinomas compared

with adjacent healthy

lung tissues.

Higher expression in

adenocarcinomas.
[10]

Rectal Cancer

69% of tumors

exhibited high

expression.

High MAP17

expression is

associated with a

worse response to

anticancer treatments.

[11]

Table 2: MAP17 mRNA Expression in Human Cancers (RT-qPCR)
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Cancer Type
Fold
Change/Expression
Level

Key Findings &
Correlations

Reference

Hepatocellular

Carcinoma (HCC)

62.90% of tumors

showed a ≥ 2-fold

increase compared to

peritumoral tissues.

Significantly increased

mRNA expression in

HCC relative to

peritumoral liver

tissues.

[12]

Non-Small Cell Lung

Cancer (NSCLC)

Significantly

upregulated in

carcinomas compared

with adjacent healthy

lung tissues.

Higher expression in

NSCLC cell lines

(A549, Calu-3, H1975,

and H2228) compared

to normal human lung

cell line MRC-5.

[10]

Signaling Pathways Involving MAP17
MAP17 overexpression induces significant changes in cellular signaling, primarily through the

generation of reactive oxygen species (ROS).[13] This increase in ROS acts as a second

messenger, activating several pro-tumorigenic pathways.[5][7]

MAP17-Induced ROS and Downstream Signaling
Overexpression of MAP17 leads to an increase in intracellular ROS, which in turn activates the

PI3K/AKT and Wnt signaling pathways, while also influencing the p53 and p38 MAPK

pathways.[7][10][14]
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MAP17-Induced ROS and Downstream Signaling Pathways
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Caption: MAP17-induced ROS activates multiple signaling pathways.

MAP17 and the Notch Signaling Pathway
MAP17 can activate the Notch signaling pathway through its interaction with NUMB, a known

inhibitor of Notch. By binding to NUMB, MAP17 prevents it from promoting the degradation of

the Notch intracellular domain (NICD), leading to increased NICD levels and subsequent

activation of Notch target genes. This contributes to an increase in cancer stem cell-like

properties.[2]
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MAP17-Mediated Activation of the Notch Pathway
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Caption: MAP17 activates Notch signaling by sequestering NUMB.

Experimental Protocols for MAP17 Detection
Accurate and reliable detection of MAP17 is crucial for both research and potential clinical

applications. The following sections provide detailed methodologies for immunohistochemistry,

Western blotting, and RT-qPCR.

Experimental Workflow Overview
The general workflow for analyzing MAP17 expression in tissue samples involves sample

acquisition and preparation, followed by specific detection methods and data analysis.
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General Workflow for MAP17 Expression Analysis
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Caption: Workflow for MAP17 expression analysis.

Immunohistochemistry (IHC)
IHC is a powerful technique for visualizing the in-situ expression and localization of MAP17 in

tissue sections.

Table 3: Validated Antibodies for MAP17 Immunohistochemistry
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Antibody Host Clonality
Recommended
Dilution

Reference

Anti-Map17

antibody

[EPR10372]

Rabbit Monoclonal 1:100

Map17 Antibody

(NBP1-84290)
Rabbit Polyclonal 1:200 - 1:500

Anti-MAP17

Antibody, clone

165C

Mouse Monoclonal 1:500 - 1:2,000

Protocol for Paraffin-Embedded Tissues:

Deparaffinization and Rehydration:

Incubate slides in xylene (2 changes for 5 minutes each).

Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.

Rinse with distilled water.

Antigen Retrieval:

Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or Tris-EDTA

buffer (pH 9.0) in a pressure cooker or water bath.

Blocking:

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

Block non-specific binding with a suitable blocking serum (e.g., normal goat serum) for 30

minutes.

Primary Antibody Incubation:
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Incubate with the primary MAP17 antibody at the recommended dilution overnight at 4°C

in a humidified chamber.

Secondary Antibody and Detection:

Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish

peroxidase (HRP) conjugate.

Visualize with a chromogen such as 3,3'-diaminobenzidine (DAB).

Counterstaining, Dehydration, and Mounting:

Counterstain with hematoxylin.

Dehydrate through a graded ethanol series and clear in xylene.

Mount with a permanent mounting medium.

Western Blotting
Western blotting is used to quantify the total amount of MAP17 protein in tissue or cell lysates.

Table 4: Validated Antibodies for MAP17 Western Blotting

Antibody Host Clonality
Recommended
Dilution

Reference

Anti-Map17

antibody

[EPR10372]

Rabbit Monoclonal Varies by batch

Map17 Antibody

(NB400-151)
Rabbit Polyclonal Not specified

Map17 Antibody

(NBP1-84290)
Rabbit Polyclonal 0.04 - 0.4 µg/ml

Anti-MAP17

Antibody, clone

165C

Mouse Monoclonal 1.0 µg/mL
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Protocol:

Protein Extraction and Quantification:

Lyse cells or tissues in RIPA buffer with protease inhibitors.

Quantify protein concentration using a BCA or Bradford assay.

SDS-PAGE and Protein Transfer:

Separate 20-40 µg of protein lysate on a 12% SDS-polyacrylamide gel.

Transfer proteins to a PVDF or nitrocellulose membrane.

Blocking and Antibody Incubation:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate with the primary MAP17 antibody overnight at 4°C.

Secondary Antibody and Detection:

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Reverse Transcription-Quantitative Polymerase Chain
Reaction (RT-qPCR)
RT-qPCR is a sensitive method for quantifying MAP17 mRNA expression levels.

Table 5: Validated RT-qPCR Primers for Human MAP17

Primer Sequence (5' to 3')

Forward ATCCTGACCGTCGGAAACAAGG

Reverse CTCGGGCACATTCTCATAGGCA
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Protocol:

RNA Extraction and cDNA Synthesis:

Extract total RNA from cells or tissues using a suitable kit or TRIzol reagent.

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random

hexamers or oligo(dT) primers.

qPCR Reaction:

Prepare a reaction mix containing cDNA, forward and reverse primers for MAP17 and a

reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.

Perform the qPCR using a standard thermal cycling program (e.g., initial denaturation at

95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

Data Analysis:

Calculate the relative expression of MAP17 using the ΔΔCt method, normalizing to the

reference gene.

Conclusion
MAP17 is a protein with highly restricted expression in normal tissues but is frequently

overexpressed in a wide range of human carcinomas, where it plays a significant role in

promoting tumorigenesis through the activation of various signaling pathways. The

methodologies and data presented in this guide provide a solid foundation for researchers

investigating the role of MAP17 in cancer and other diseases. Further research into the

intricate mechanisms of MAP17 action and its potential as a therapeutic target and biomarker

is warranted.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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